molecular formula C13H15NO B12531601 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- CAS No. 70957-04-9

1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-

Cat. No.: B12531601
CAS No.: 70957-04-9
M. Wt: 201.26 g/mol
InChI Key: DTRSVKLNWUNCQE-UHFFFAOYSA-N
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Description

Preparation Methods

1-Pivaloylindole can be synthesized through several methods. One common approach involves the reaction of indole with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-pivaloylindole as the primary product . Another method involves the use of sodium hydride as a base, which facilitates the formation of the pivaloylindole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pivaloylindole undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles and oxindoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Pivaloylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pivaloylindole involves its interaction with various molecular targets. The pivaloyl group can influence the reactivity of the indole ring, directing electrophilic substitution reactions to specific positions. This regioselectivity is crucial in the synthesis of complex molecules. Additionally, the compound’s stability under different conditions makes it a valuable intermediate in multi-step synthetic processes .

Comparison with Similar Compounds

1-Pivaloylindole can be compared with other indole derivatives such as:

    1-Acetylindole: Similar to 1-pivaloylindole but with an acetyl group instead of a pivaloyl group. It is less sterically hindered and may undergo different reaction pathways.

    1-Benzoylindole: Contains a benzoyl group, which can influence the electronic properties of the indole ring differently compared to the pivaloyl group.

    1-Tosylindole: Features a tosyl group, commonly used as a protecting group in organic synthesis.

The uniqueness of 1-pivaloylindole lies in its steric bulk and stability, which can be advantageous in specific synthetic applications.

Properties

CAS No.

70957-04-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-indol-1-yl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3

InChI Key

DTRSVKLNWUNCQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=CC2=CC=CC=C21

Origin of Product

United States

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